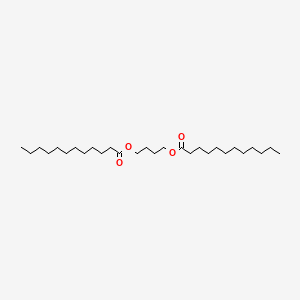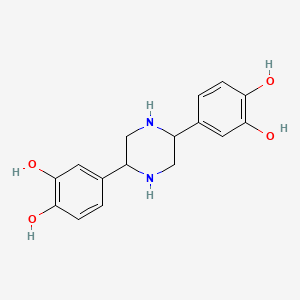
4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is a synthetic compound with the molecular formula C₁₆H₁₈N₂O₄. It is also known as 2,5-Bis-(3,4-dihydroxyphenyl)piperazine. This compound is characterized by the presence of a piperazine ring substituted with two benzene-1,2-diol groups. It is often used as an impurity standard in the production of epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) typically involves the reaction of piperazine with 3,4-dihydroxybenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid is often used to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene rings can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for impurity analysis in epinephrine production.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is primarily related to its ability to undergo redox reactions. The hydroxyl groups on the benzene rings can donate electrons, making the compound a potential antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. The piperazine ring may also interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis-(3,4-dihydroxyphenyl)piperazine: A closely related compound with similar chemical properties.
Epinephrine Impurity F: Another compound used as a standard in epinephrine production.
Norepinephrine EP Impurity B: A related compound with similar structural features.
Uniqueness
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is unique due to its dual hydroxyl groups on the benzene rings, which confer significant antioxidant properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-[5-(3,4-dihydroxyphenyl)piperazin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18N2O4/c19-13-3-1-9(5-15(13)21)11-7-18-12(8-17-11)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2 |
InChI Key |
KNOWUIVBMKCGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(N1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
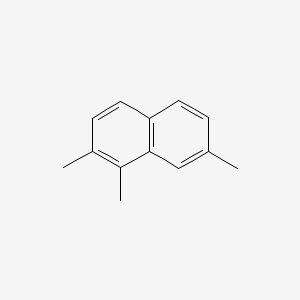
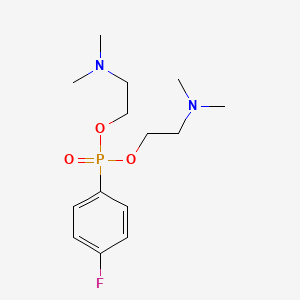
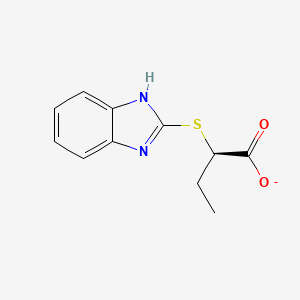
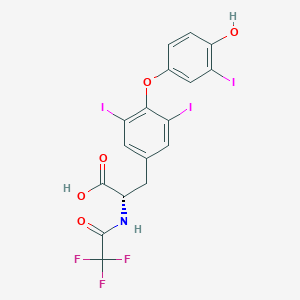
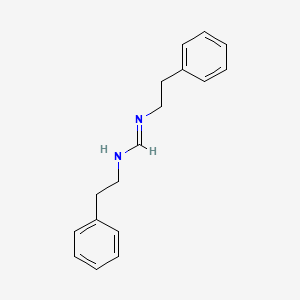
![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
